1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide
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Overview
Description
1-Methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining an indole core with a pyridine moiety, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
1-Methyl-N-[2-(pyridin-4-yl)ethyl]-1H-indole-4-carboxamide can be compared with other similar compounds, such as:
1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide: This compound features a similar indole core but with different substituents, leading to variations in biological activity and chemical properties.
3-Methyl-N-(pyridin-4-yl)pyridin-4-amine: This compound has a similar pyridine moiety but lacks the indole core, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific combination of the indole and pyridine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N3O |
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Molecular Weight |
279.34 g/mol |
IUPAC Name |
1-methyl-N-(2-pyridin-4-ylethyl)indole-4-carboxamide |
InChI |
InChI=1S/C17H17N3O/c1-20-12-8-14-15(3-2-4-16(14)20)17(21)19-11-7-13-5-9-18-10-6-13/h2-6,8-10,12H,7,11H2,1H3,(H,19,21) |
InChI Key |
KXDLPYNFEHEKLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
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